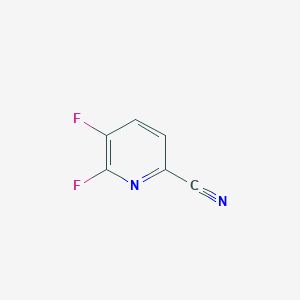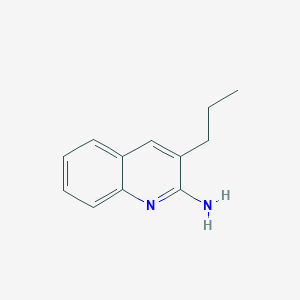
2-Amino-3-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with an amino group at the second position and a propyl group at the third position. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-propylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the propyl group at the desired position on the quinoline ring. These reactions often require the use of ligands and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are increasingly being explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Amino-3-propylquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives .
科学的研究の応用
2-Amino-3-propylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Material Science: Quinoline derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-Amino-3-propylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The amino group can form hydrogen bonds with target proteins, while the quinoline ring can participate in π-π interactions with aromatic residues in the binding site. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
Similar Compounds
2-Aminoquinoline: Lacks the propyl group, leading to different biological activities and chemical reactivity.
3-Propylquinoline: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
2-Methyl-3-propylquinoline: Similar structure but with a methyl group instead of an amino group, resulting in different chemical and biological properties.
Uniqueness
2-Amino-3-propylquinoline is unique due to the presence of both the amino and propyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3,(H2,13,14) |
InChIキー |
WHBBYHIZFBJNMK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=CC=CC=C2N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



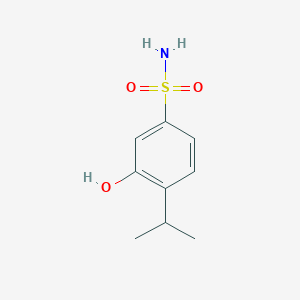

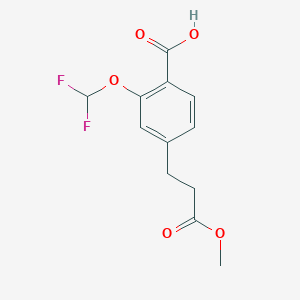
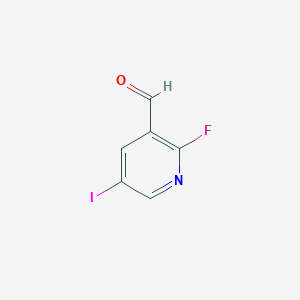
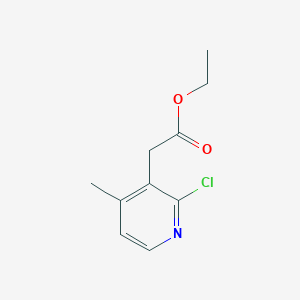
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

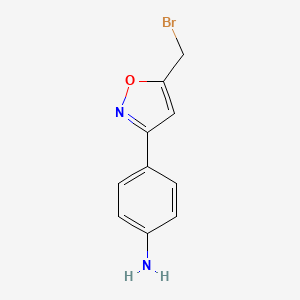
![[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)


